molecular formula C9H5BrClN B1334080 3-(4-Bromophenyl)-3-chloroprop-2-enenitrile CAS No. 78583-87-6

3-(4-Bromophenyl)-3-chloroprop-2-enenitrile

Cat. No.: B1334080
CAS No.: 78583-87-6
M. Wt: 242.5 g/mol
InChI Key: LDXSSEKZKTYYOQ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-3-chloroprop-2-enenitrile is a chemical compound of interest in organic synthesis and medicinal chemistry research. It belongs to the class of chlorinated acrylonitriles, which are recognized as valuable intermediates in the construction of more complex molecular architectures . The compound features both a bromophenyl group and a chloroacrylonitrile moiety, making it a versatile building block for various coupling reactions and cyclization studies. Its molecular formula is C9H5BrClN, with an average molecular mass of approximately 242.50 g/mol . The presence of the bromine atom on the phenyl ring makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds. Simultaneously, the electron-deficient chloropropenenitrile chain is a reactive handle for nucleophilic substitution or cyclocondensation reactions to generate nitrogen-containing heterocycles, which are common scaffolds in pharmaceutical and agrochemical research . This product is intended for research purposes as a synthetic intermediate. It is strictly for laboratory use and is not labeled or tested for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(4-bromophenyl)-3-chloroprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXSSEKZKTYYOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC#N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373735
Record name 3-(4-bromophenyl)-3-chloroprop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78583-87-6
Record name 3-(4-bromophenyl)-3-chloroprop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78583-87-6
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Preparation Methods

Knoevenagel Condensation Route

  • Starting Materials: 4-bromo-3-chlorobenzaldehyde and malononitrile.
  • Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium ethoxide or other mild bases to facilitate the condensation.
  • Mechanism: The aldehyde group of 4-bromo-3-chlorobenzaldehyde undergoes Knoevenagel condensation with malononitrile, resulting in the formation of the α,β-unsaturated nitrile with a chlorine substituent at the β-position.
  • Solvents: Common solvents include ethanol or other polar protic solvents to dissolve reactants and promote the reaction.
  • Yield and Purity: Reported yields are generally high, often exceeding 85%, with purification achieved by recrystallization or chromatography.

Halogenation and Substitution Reactions

  • Alternative Synthesis: Some methods involve halogenation of preformed propenenitrile derivatives or aromatic rings using bromine or chlorine sources under controlled conditions.
  • Reagents: Molecular bromine (Br2), N-bromosuccinimide (NBS), or other brominating agents can be used for selective bromination.
  • Reaction Control: Temperature control (often 0 °C to room temperature) and solvent choice (e.g., chloroform, carbon tetrachloride) are critical to avoid over-bromination or side reactions.
  • Mechanistic Insights: Bromination typically proceeds via electrophilic aromatic substitution or addition to double bonds, depending on the substrate structure.

Industrial and Continuous Flow Synthesis

  • Scale-Up: Industrial synthesis may employ continuous flow reactors to enhance reaction control, safety, and scalability.
  • Process Optimization: Automated systems regulate temperature, pressure, and reagent feed rates to maximize yield and minimize impurities.
  • Advantages: Continuous flow methods improve reproducibility and reduce reaction times compared to batch processes.
Preparation Method Starting Materials Key Reagents/Conditions Solvent(s) Yield (%) Notes
Knoevenagel Condensation 4-bromo-3-chlorobenzaldehyde, malononitrile Sodium ethoxide/base, mild heating Ethanol or similar >85 High selectivity, straightforward
Halogenation of Propenenitrile Preformed propenenitrile derivatives Br2 or NBS, 0–25 °C CHCl3, CCl4 70–90 Requires careful control to avoid over-bromination
Continuous Flow Synthesis Same as above Automated temperature and flow control Various >90 Industrial scale, improved efficiency
  • Reaction Efficiency: The Knoevenagel condensation route is favored for its simplicity and high yield, making it the most common laboratory method for synthesizing 3-(4-Bromophenyl)-3-chloroprop-2-enenitrile.
  • Selectivity: Halogenation reactions require precise control to avoid formation of regioisomers or polyhalogenated by-products. Use of mild brominating agents and low temperatures improves selectivity.
  • Mechanistic Considerations: The presence of electron-withdrawing groups (nitrile and halogens) influences the reactivity of the aromatic ring and the alkene moiety, affecting the outcome of substitution and addition reactions.
  • Industrial Relevance: Continuous flow synthesis offers advantages in terms of scalability and reproducibility, which are critical for commercial production of this compound for research and pharmaceutical applications.

The preparation of this compound is well-established through Knoevenagel condensation of 4-bromo-3-chlorobenzaldehyde with malononitrile under basic conditions, yielding the target compound efficiently. Alternative halogenation methods provide routes to related derivatives but require careful reaction control. Industrial synthesis benefits from continuous flow technologies to optimize yield and purity. These preparation methods underpin the compound’s utility as a versatile intermediate in organic synthesis and medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-3-chloroprop-2-enenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the propene group can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide in acetone for halogen exchange reactions.

    Addition Reactions: Reagents such as hydrogen bromide or hydrogen chloride can be used for addition across the double bond.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while addition reactions can produce saturated compounds.

Scientific Research Applications

3-(4-Bromophenyl)-3-chloroprop-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3-chloroprop-2-enenitrile involves its interaction with specific molecular targets. The bromophenyl and chloropropene groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acrylonitrile Derivatives

(a) 3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile
  • Molecular formula: C₁₅H₁₀ClNO₂S
  • Biological activity: No reported bioactivity, but sulfonyl groups are known to improve metabolic stability in drug candidates .
(b) (2E)-2-(4-Chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile
  • Molecular formula : C₁₅H₁₀Cl₂N₂
  • Key features: Dual chlorophenyl groups and an amino substituent.
  • Physical properties : Density = 1.345 g/cm³; predicted boiling point = 430.6°C .
Parameter 3-(4-Bromophenyl)-3-chloroprop-2-enenitrile 3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile (2E)-2-(4-Chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile
Molecular weight (g/mol) 275.90 303.77 289.16
Halogen substituents Br, Cl Cl Cl (×2)
Functional groups Nitrile, Br, Cl Nitrile, sulfonyl, Cl Nitrile, amino, Cl
Bioactivity Not reported Not reported Not reported

1,3,4-Oxadiazole Derivatives

Compounds like 1-(4-bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one exhibit:

  • Anti-inflammatory activity : 59.5% inhibition of carrageenan-induced paw edema at 100 mg/kg, comparable to indomethacin .
  • Safety : Severity Index (SI) = 0.75, indicating lower toxicity than indomethacin (SI = 2.67) .

In contrast, the target acrylonitrile lacks oxadiazole rings, which are critical for π-π stacking interactions in receptor binding .

Chalcone Derivatives

(E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-ene-1-one (JA1):

  • Molecular formula : C₁₅H₁₀BrClO
  • Physical properties : Melting point = 197.68°C; solubility in chloroform .
  • Synthetic yield : 74.5% via Claisen-Schmidt condensation .

Chalcones generally exhibit stronger antioxidant and anti-inflammatory activities due to their α,β-unsaturated ketone moiety, which is absent in the target nitrile compound .

Coumarin Derivatives

Brodifacoum and difethialone :

  • Key features: Bromophenyl-tetralinyl motifs fused with coumarin/thiochromenone.
  • Bioactivity: Inhibit LPS-induced NO generation (anti-inflammatory) .

Biological Activity

3-(4-Bromophenyl)-3-chloroprop-2-enenitrile, also known by its CAS number 78583-87-6, is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and a nitrile functional group, which contribute to its reactivity and potential biological activity. The structural formula can be represented as follows:

C10H7BrClN\text{C}_{10}\text{H}_{7}\text{BrClN}

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily involving enzyme inhibition and receptor binding . These activities suggest potential applications in pharmacology and therapeutic development.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been observed to affect the activity of enzymes linked to cancer cell proliferation and inflammation.

Receptor Binding

The compound's ability to bind to various receptors has been explored, indicating a potential role in modulating signaling pathways relevant to diseases such as cancer and neurodegenerative disorders.

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

  • Inhibition of Kinases : The compound may inhibit kinase activity, which is crucial for cell signaling and proliferation.
  • Interference with Cell Signaling : By binding to specific receptors, it could disrupt normal signaling pathways, leading to altered cellular responses.
  • Induction of Apoptosis : Some studies suggest that it may promote programmed cell death in malignant cells.

Case Studies

  • Anti-Cancer Activity : A study investigating the anti-cancer properties of similar compounds showed significant inhibition of melanoma cell viability when treated with brominated derivatives, indicating a possible parallel with this compound .
  • Neuroprotective Effects : Research on related compounds has demonstrated neuroprotective effects in rodent models, suggesting that this compound might exhibit similar properties .

Data Tables

Activity Type Effect Observed Reference
Enzyme InhibitionInhibition of cancer-related enzymes
Receptor BindingModulation of signaling pathways
Anti-Cancer ActivityReduced viability in melanoma cells
Neuroprotective EffectsDecreased brain damage in ischemic models

Q & A

Q. Basic Research Focus

  • Spectroscopy :
    • FTIR : Confirms nitrile (C≡N) stretching (~2200 cm⁻¹) and C=C/C-Cl vibrations .
    • NMR : 1^1H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and vinylic protons (δ 6.5–7.0 ppm); 13^{13}C NMR resolves nitrile and halogenated carbons .
    • UV-Vis : Analyzes π→π* transitions in the α,β-unsaturated system .
  • Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict molecular geometry, HOMO-LUMO gaps, and dipole moments, validated against experimental data .

How can crystallographic data resolve ambiguities in molecular geometry, and what software tools are recommended for structure refinement?

Advanced Research Focus
Single-crystal X-ray diffraction is pivotal for determining bond lengths, angles, and conformation. Challenges include resolving disorder in the bromophenyl or chloropropenenitrile moieties.

  • Software :
    • SHELX (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to robust least-squares algorithms .
    • ORTEP-3 visualizes thermal ellipsoids and validates geometry .
  • Validation : The CIF check in PLATON or checkCIF (IUCr) identifies outliers in bond distances/angles and ADDSYM alerts for missed symmetry .

What role do non-covalent interactions (e.g., hydrogen bonding) play in the crystal packing of halogenated nitriles?

Advanced Research Focus
Halogen atoms (Br, Cl) participate in C–X⋯π or X⋯N interactions, while nitrile groups may form weak C≡N⋯H–C hydrogen bonds. Graph-set analysis (e.g., R22(8)R_2^2(8) motifs) can classify these interactions, which stabilize specific packing arrangements . For example, in related bromophenyl nitriles, C–Br⋯π interactions contribute to layered structures, while steric effects from substituents influence dihedral angles between aromatic rings .

How can researchers design structure-activity relationship (SAR) studies for halogenated nitriles with potential bioactivity?

Q. Advanced Research Focus

  • In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with halogen-binding pockets) .
  • In Vitro Assays : Prioritize derivatives with electron-withdrawing groups (e.g., –Cl, –Br) for cytotoxicity screening against cancer cell lines (e.g., MTT assay) .
  • Metabolic Stability : Assess nitrile hydrolysis susceptibility using HPLC-MS to identify stable candidates .

What are the challenges in reconciling computational predictions with experimental spectroscopic data for α,β-unsaturated nitriles?

Advanced Research Focus
Discrepancies often arise in HOMO-LUMO gaps (TD-DFT vs. UV-Vis) or vibrational modes (DFT vs. FTIR). Mitigation strategies include:

  • Using solvent correction models (e.g., PCM in Gaussian) for computational spectra .
  • Scaling DFT-calculated vibrational frequencies by 0.96–0.98 to match experimental IR peaks .
  • Validating NMR chemical shifts with GIAO (Gauge-Independent Atomic Orbital) methods .

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